REACTION_CXSMILES
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[S:1]1[C:5]2[C:6]([C:10](Cl)=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1.N1C(C)=CC=CC=1C>C(OCC)(=O)C.O1CCCC1.[Pd]>[S:1]1[C:5]2[C:6]([CH:10]=[O:11])=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[N:2]1
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Name
|
|
Quantity
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99 g
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Type
|
reactant
|
Smiles
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S1N=NC2=C1C(=CC=C2)C(=O)Cl
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Name
|
|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
33 g
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
|
|
Quantity
|
57 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst is subsequently removed by filtration
|
Type
|
WASH
|
Details
|
washed with tetrahydrofuran
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is purified on silica gel (CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
S1N=NC2=C1C(=CC=C2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |